N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide is a synthetic organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide typically involves the following steps:
Formation of the bis(furan-2-yl)ethyl intermediate: This step involves the reaction of furan with an appropriate alkylating agent to form the bis(furan-2-yl)ethyl group.
Coupling with 3,4-difluorobenzoyl chloride: The bis(furan-2-yl)ethyl intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted difluorobenzene derivatives
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound can be used to study the interactions of furan derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. The furan rings and the difluorobenzene moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Furan-2-yl)ethyl]acetamide: Another furan derivative with similar biological activities.
Nitrofurantoin Analogues: Compounds containing furan and pyrazole scaffolds with antibacterial properties.
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide is unique due to the presence of both the bis(furan-2-yl)ethyl group and the difluorobenzene moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3/c18-13-6-5-11(9-14(13)19)17(21)20-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDCEGPXAFZHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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